4-(Propoxycarbonyl)phenylboronic acid
Overview
Description
4-(Propoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is a solid substance and is typically stored under inert gas .
Molecular Structure Analysis
The InChI code for 4-(Propoxycarbonyl)phenylboronic acid is 1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 . This indicates the presence of a propoxycarbonyl group attached to a phenylboronic acid.Physical And Chemical Properties Analysis
4-(Propoxycarbonyl)phenylboronic acid has a molecular weight of 208.02 . It is a solid substance and is typically stored under inert gas .Scientific Research Applications
Catalyst for Dehydrative Amidation
4-(Propoxycarbonyl)phenylboronic acid, similar to other phenylboronic acids, may be utilized in catalytic processes. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been reported as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that related phenylboronic acids could be applied in peptide synthesis and amidation reactions to enhance efficiency and selectivity (Wang et al., 2018).
Targeted Drug Delivery
Phenylboronic acids, including 4-(Propoxycarbonyl)phenylboronic acid, are explored for their potential in targeted drug delivery systems. A study on phenylboronic acid-functionalized polymeric micelles demonstrated their ability to target HepG2 cells selectively, promoting enhanced drug uptake. This suggests that derivatives of phenylboronic acid could be crucial in developing targeted therapies for liver cancer and other diseases (Zhang et al., 2013).
Glucose-responsive Systems
Phenylboronic acids are instrumental in constructing glucose-responsive materials, crucial for insulin delivery and managing diabetes. The specific interaction between phenylboronic acid and glucose molecules makes it a valuable component in designing responsive drug delivery systems, potentially improving diabetes treatment outcomes (Ma & Shi, 2014).
Optical Modulation and Sensing
The unique properties of phenylboronic acids extend to optical applications, where they are used to modulate the fluorescence of carbon nanotubes in response to saccharide binding. This capability can be harnessed for developing advanced sensors and imaging tools, potentially allowing for the non-invasive monitoring of biological analytes (Mu et al., 2012).
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials have found extensive use in biosensors and drug delivery, leveraging the reversible complexation with polyols. This chemical interaction enables the creation of sophisticated diagnostic tools and therapeutic platforms, particularly in targeting specific disease markers (Lan & Guo, 2019).
Catalysis in Organic Synthesis
Phenylboronic acid acts as an efficient catalyst in synthesizing tetrahydrobenzo[b]pyrans, highlighting its role in facilitating chemical reactions with environmental and operational benefits. Such applications underscore the versatility of phenylboronic acids in synthetic chemistry, offering pathways to produce various organic compounds efficiently and sustainably (Nemouchi et al., 2012).
Safety And Hazards
4-(Propoxycarbonyl)phenylboronic acid is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(4-propoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEONFAJOXSZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629638 | |
Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propoxycarbonyl)phenylboronic acid | |
CAS RN |
91062-38-3 | |
Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propoxycarbonyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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